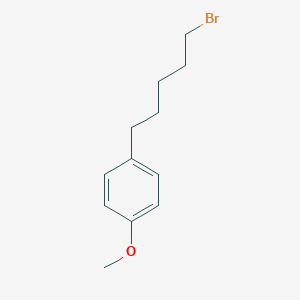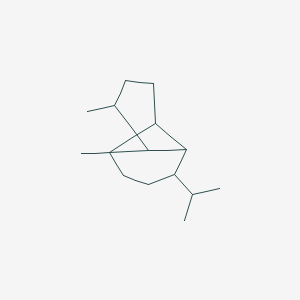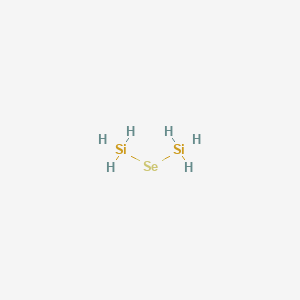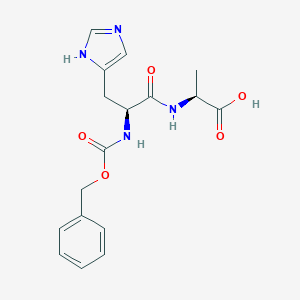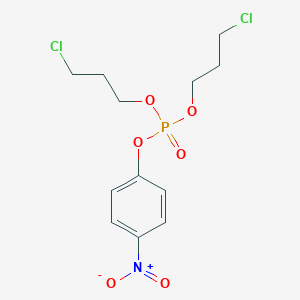
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, also known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938. It is a colorless, odorless liquid that can cause severe respiratory distress, paralysis, and death in humans and animals. Due to its high toxicity, Sarin has been classified as a Schedule 1 substance under the Chemical Weapons Convention.
Wirkmechanismus
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the body, leading to overstimulation of the nervous system and ultimately causing respiratory failure and death.
Biochemical and Physiological Effects:
Exposure to Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can cause a wide range of biochemical and physiological effects, including nausea, vomiting, diarrhea, convulsions, respiratory distress, and paralysis. It can also cause long-term neurological damage and psychological trauma in survivors.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been used in laboratory experiments to study its toxic effects and develop antidotes and protective measures against its use as a chemical weapon. However, due to its high toxicity and potential for causing harm, its use in laboratory experiments is highly regulated and requires special precautions and safety measures.
Zukünftige Richtungen
Future research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use as a chemical weapon. This includes the development of new drugs that can counteract its toxic effects and the development of new protective equipment that can be used by military personnel and first responders in the event of a chemical attack.
Conclusion:
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, or Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, is a highly toxic nerve agent that has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. While its use in laboratory experiments is highly regulated, research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use in warfare.
Synthesemethoden
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can be synthesized through a multistep process that involves the reaction of methylphosphonyl difluoride with a mixture of 3-chloropropanol and p-nitrophenol. The resulting product is then purified through distillation to obtain Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester in its pure form.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. Studies have focused on understanding its mechanism of action, biochemical and physiological effects, and developing antidotes and protective measures against its toxic effects.
Eigenschaften
CAS-Nummer |
14663-71-9 |
|---|---|
Produktname |
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester |
Molekularformel |
C12H16Cl2NO6P |
Molekulargewicht |
372.13 g/mol |
IUPAC-Name |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Andere CAS-Nummern |
14663-71-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



